4-Methyl-1-pentyl-1H-benzimidazol-2-amine

TLR8 agonist EC50 potency structure-activity relationship

4-Methyl-1-pentyl-1H-benzimidazol-2-amine (CAS 1622856-77-2, compound 31a) is a synthetic small molecule belonging to the 1-alkyl-1H-benzimidazol-2-amine chemotype. It was identified through comprehensive structure–activity relationship (SAR) studies as the best-in-class compound within this series, functioning as a pure human Toll-like receptor 8 (TLR8) agonist with no detectable TLR7 activity.

Molecular Formula C13H19N3
Molecular Weight 217.31 g/mol
Cat. No. B11739482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1-pentyl-1H-benzimidazol-2-amine
Molecular FormulaC13H19N3
Molecular Weight217.31 g/mol
Structural Identifiers
SMILESCCCCCN1C2=CC=CC(=C2N=C1N)C
InChIInChI=1S/C13H19N3/c1-3-4-5-9-16-11-8-6-7-10(2)12(11)15-13(16)14/h6-8H,3-5,9H2,1-2H3,(H2,14,15)
InChIKeyBWGFTWWXYOBSIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-1-pentyl-1H-benzimidazol-2-amine: A Best-in-Class Pure TLR8 Agonist from the 1-Alkyl-2-aminobenzimidazole Chemotype


4-Methyl-1-pentyl-1H-benzimidazol-2-amine (CAS 1622856-77-2, compound 31a) is a synthetic small molecule belonging to the 1-alkyl-1H-benzimidazol-2-amine chemotype. It was identified through comprehensive structure–activity relationship (SAR) studies as the best-in-class compound within this series, functioning as a pure human Toll-like receptor 8 (TLR8) agonist with no detectable TLR7 activity [1]. The compound has been indexed as a TLR8 agonist supplementary concept by the National Center for Biotechnology Information (NCBI) [2]. Its molecular formula is C13H19N3 with a molecular weight of 217.31 g/mol, and it is typically supplied as a beige solid requiring storage at 2–8°C under moisture-free, sealed conditions [3].

Why 4-Methyl-1-pentyl-1H-benzimidazol-2-amine Cannot Be Replaced by Generic 1-Alkyl-2-aminobenzimidazole Analogs


The 1-alkyl-1H-benzimidazol-2-amine chemotype exhibits exquisitely stringent structural requirements for TLR8 agonistic activity. The N1-pentyl chain is specifically optimal; shorter (butyl) or longer (hexyl) alkyl chains, benzyl substituents, butoxycarbonyl protection, or acylation of the C2 amine all completely abrogate activity [1]. Critically, within the benzimidazole core, the position of the methyl substituent is the single most determinative factor for potency: only the C4-methyl regioisomer (31a) significantly enhances activity relative to the parent compound 8b, whereas methyl substitution at C5, C6, or C7 yields inactive or substantially attenuated analogues [1]. Electron-withdrawing substituents at C4 abolish activity entirely, and even conservative homologation to a C4-ethyl group reduces potency [1]. These convergent SAR constraints mean that generic substitution—whether by a different N1-alkyl chain, a different ring substituent position, or an alternative C4 substituent—results in either complete loss of activity or a >2-fold reduction in potency, rendering the precise structure of 4-methyl-1-pentyl-1H-benzimidazol-2-amine non-fungible within this compound class.

Quantitative Differentiation Evidence for 4-Methyl-1-pentyl-1H-benzimidazol-2-amine vs. Closest Analogs and Alternative Chemotypes


TLR8 Agonistic Potency: 2.86-Fold Improvement Over the Parent 1-Pentyl-2-aminobenzimidazole (8b) via a Single C4-Methyl Substitution

In a head-to-head comparison within the same human TLR8-specific reporter gene assay (HEK293 cells), compound 31a (4-methyl-1-pentyl-1H-benzimidazol-2-amine) exhibited an EC50 of 1.13 μM, representing a 2.86-fold enhancement in potency relative to the parent compound 8b (1-pentyl-1H-benzo[d]imidazol-2-amine), which had an EC50 of 3.23 μM [1]. The regioisomeric methyl congeners 31b (C5-methyl), 31c (C6-methyl), and 31d (C7-methyl) were all inactive, demonstrating that the potency enhancement is uniquely position-dependent [1]. At the C4 position, the methoxy analogue 31e showed an EC50 of 3.74 μM (comparable to 8b, but 3.3-fold weaker than 31a), while electron-withdrawing substituents (31f–i) abolished activity entirely, and the ethyl homolog 31j displayed attenuated potency relative to 31a [1]. For cross-chemotype context, 31a's potency (EC50 1.13 μM) is comparable to C2-butyl-furo[2,3-c]quinoline (EC50 1.6 μM) [2] and approximately 5.7-fold less potent than 3-pentyl-quinoline-2-amine (EC50 0.2 μM) [3], but with the advantage of a synthetically simpler benzimidazole scaffold.

TLR8 agonist EC50 potency structure-activity relationship benzimidazole

Absolute TLR8 Selectivity: No Off-Target Activity Across a Comprehensive Panel of Eight Innate Immune Receptors

Compound 31a and all active analogues in the 1-alkyl-1H-benzimidazol-2-amine series were counter-screened in agonism assays using reporter cell lines specific for human TLR2, TLR3, TLR4, TLR5, TLR7, TLR9, NOD1, and NOD2. No off-target agonistic effects were detected for any active analogue across this eight-receptor panel, confirming absolute specificity for human TLR8 [1]. This selectivity profile is distinguished from the major established TLR8-active chemotypes—imidazoquinolines, thiazoloquinolines, and 2-aminobenzazepines—which are known to exhibit mixed TLR7/TLR8 agonism [1]. The absence of TLR7 activity was further confirmed by the complete lack of CD69 upregulation in NK lymphocytes upon 31a treatment, since CD69 upregulation in NK cells has been definitively ascribed to TLR7 engagement [1]. Certain benzimidazole derivatives with bulky C4 substituents (31l, 31m, 35) displayed weak NOD1/NOD2 antagonistic activity (IC50 >10 μM), but 31a, with its compact C4-methyl group, showed no such antagonism [1].

TLR8 selectivity counter-screening TLR7 exclusion off-target profiling

Cytokine Induction Profile: Strong Th1-Polarizing Cytokine and Type II Interferon Responses in Human PBMCs Without TLR7-Associated CD69 Upregulation

In secondary screens employing human peripheral blood mononuclear cells (PBMCs) and whole human blood, compound 31a induced robust production of proinflammatory cytokines, including IL-12p40 and IFN-γ (Type II interferon), consistent with pure TLR8 agonism and a strong Th1-polarizing cytokine profile [1]. Critically, 31a treatment resulted in a complete absence of CD69 upregulation in natural killer (NK) lymphocytes, which serves as a functional biomarker specifically attributable to TLR7 activity [1]. This dual readout—positive induction of Th1-cytokines (IL-12, IFN-γ) combined with negative CD69 signal—constitutes a functional signature of pure TLR8 engagement that distinguishes 31a from mixed TLR7/8 agonists such as resiquimod (R848), which induce both Type I interferons (via TLR7) and proinflammatory cytokines [1]. Although exact cytokine concentrations in pg/mL were presented graphically (Figures 3 and 4 in the primary reference) rather than tabulated numerically, the presence of IL-12p40 and IFN-γ induction with simultaneous absence of CD69 upregulation was confirmed qualitatively as a consistent and reproducible phenotype [1].

cytokine induction IL-12p40 IFN-γ PBMC Th1 polarization

Structural Basis for Regioisomeric Specificity: C4-Methyl Engages Val520 via Favorable van der Waals Interactions Not Available to C5/C6/C7-Methyl Congeners

Induced-fit docking studies using high-resolution human TLR8 crystal structures revealed that the C4-methyl group of 31a engages in favorable van der Waals interactions with the side chain of Val520 at a distance of 3.7 Å [1]. By contrast, the C5-methyl analogue 31b places its methyl group at an unfavorable distance of 5.2 Å from Val520, while the C6-methyl (31c) and C7-methyl (31d) congeners lose this interaction entirely [1]. These structural findings directly explain why only the 4-methyl regioisomer exhibits enhanced potency, whereas the 5-, 6-, and 7-methyl analogues are inactive [1]. The binding mode is further stabilized by conserved bidentate ionic hydrogen bonds between Asp543 of TLR8 and both the C2 amine and N3 atom of the benzimidazole, as well as a hydrogen bond between Thr574 (protomer B) and the C2-NH2 group, and hydrophobic interactions of the N1-pentyl chain within a pocket lined by Phe346/Ile403/Gly376 [1]. Favorable π–π interactions between the benzimidazole phenyl ring and Phe405 were also observed [1].

molecular docking TLR8 binding mode van der Waals interactions regioisomeric specificity

N1-Alkyl Chain Length Optimization: Pentyl is the Uniquely Optimal Substituent for TLR8 Agonistic Activity

A focused SAR assessment of N1-alkyl chain length demonstrated a clear dependence of TLR8 agonistic activity on substituent size, with the N1-pentyl analogue 8b identified as the optimal chain length (EC50 = 3.23 μM) [1]. The 4-methyl derivative 31a retains this N1-pentyl group and further enhances potency to EC50 = 1.13 μM [1]. Substitution of the N1-pentyl with benzyl (8d) or 3-aminomethylbenzyl (8f) groups—substituents that had yielded high-potency pure TLR7 and mixed TLR8/7 agonists, respectively, on the imidazoquinoline scaffold—completely abrogated activity in the benzimidazole series [1]. Similarly, replacement of the N1-pentyl with a butoxycarbonyl group (compound 9) or acylation of the C2 amine (compound 10) abolished activity, demonstrating that both the free C2 amine and the N1-pentyl substituent are indispensable pharmacophoric elements [1]. The hydrophobic interactions of the N1-pentyl chain within the TLR8 pocket lined by Phe346/Ile403/Gly376 were confirmed by docking studies [1].

N1-alkyl SAR chain length optimization TLR8 pharmacophore hydrophobic pocket

Patent Protection and Intellectual Property: Composition-of-Matter Coverage in the Human TLR8-Selective Agonist Patent Family

4-Methyl-1-pentyl-1H-benzimidazol-2-amine falls within the scope of US Patent Application 20220002251, titled 'Human TLR8-Selective Agonists,' assigned to the University of Kansas [1]. The patent discloses compounds of general Formula (II) encompassing 1-alkyl-1H-benzimidazol-2-amines with defined substitution patterns including the C4-methyl, N1-pentyl substitution that defines compound 31a [1]. This composition-of-matter coverage provides a defined intellectual property landscape that distinguishes 31a from generic, unpatented benzimidazole derivatives. For industrial users, this patent estate signals a characterized freedom-to-operate boundary and potential licensing pathways, whereas procurement of uncharacterized or generic benzimidazole analogs carries undefined IP risk. Follow-up work from the same group led to structurally optimized TLR8 agonists with ~20-fold augmented potency and demonstrated adjuvanticity in a rabbit immunization model, further validating the benzimidazole chemotype as a productive starting point for drug discovery [2].

patent protection intellectual property TLR8 agonist composition-of-matter University of Kansas

Optimal Research and Procurement Scenarios for 4-Methyl-1-pentyl-1H-benzimidazol-2-amine Based on Quantitative Differentiation Evidence


Pharmacological Dissection of TLR7 versus TLR8 Signaling Pathways

When experimental protocols require unambiguous attribution of innate immune responses to TLR8 rather than TLR7, 31a serves as a definitive tool compound. Unlike imidazoquinolines, thiazoloquinolines, and 2-aminobenzazepines—which exhibit mixed TLR7/TLR8 agonism—31a has been counter-screened across eight innate immune receptors (TLR2, 3, 4, 5, 7, 9, NOD1, NOD2) with no off-target activity detected [1]. The complete absence of CD69 upregulation in NK lymphocytes provides a functional biomarker confirming zero TLR7 engagement, while robust IL-12p40 and IFN-γ induction confirms TLR8-specific pathway activation in human PBMCs and whole human blood [1]. This makes 31a the reference standard for TLR8-specific pharmacological studies where even trace TLR7 co-activation would confound interpretation.

Vaccine Adjuvant Discovery and Development for Neonatal and Geriatric Populations

The Th1-polarizing cytokine profile of 31a (IL-12p40 and IFN-γ production without Type I interferon) directly addresses the immunological deficits observed in neonates (impaired Th1 responses, decreased IFN-γ production) and the elderly (diminished TLR8-driven TNF-α, IL-6, and IL-12p40 responses in myeloid dendritic cells) [1]. The compound has been explicitly characterized as a candidate vaccine adjuvant for these vulnerable populations in the primary reference [1]. The structurally characterized binding mode, including favorable van der Waals interactions between the C4-methyl group and Val520 (3.7 Å), provides a rational basis for further structure-guided optimization toward clinical candidates [1]. For adjuvant discovery programs, 31a represents the best-in-class starting point within the benzimidazole chemotype, with follow-up studies from the same group having already demonstrated that structure-based optimization can yield ~20-fold potency enhancements with validated in vivo adjuvanticity [2].

Structure-Activity Relationship (SAR) Reference Standard for Benzimidazole-Based TLR8 Agonist Programs

For medicinal chemistry programs exploring TLR8 agonists, 31a serves as the essential positive control and reference standard. Its well-characterized SAR landscape—including the critical dependence on N1-pentyl chain length, the exclusive tolerance of C4 (but not C5/C6/C7) substitution, the preference for electron-donating over electron-withdrawing C4 substituents, and the requirement for a free C2 amine—provides a validated framework against which novel analogues can be benchmarked [1]. The experimentally determined EC50 of 1.13 μM in the human TLR8 reporter gene assay, combined with the demonstrated >98% purity specification by LC-MS, enables reproducible quantitative comparisons across laboratories and experimental batches [1]. The availability of inactive control compounds (e.g., 31b–d, 31f–i) from the same synthetic series, all characterized under identical assay conditions, further enhances the utility of 31a as an anchored reference point in SAR campaigns [1].

Procurement of a Defined-IP Chemical Starting Point for Industrial TLR8 Drug Discovery

For biotechnology and pharmaceutical companies initiating TLR8-targeted drug discovery programs, 31a offers a chemically tractable, structurally simple benzimidazole scaffold with a defined intellectual property position under US Patent Application 20220002251 [1]. Compared to the more potent but structurally distinct 3-pentyl-quinoline-2-amine (EC50 0.2 μM) [3], 31a's benzimidazole core is synthetically more accessible (two-step sequence from o-phenylenediamine via CNBr cyclization followed by N1-alkylation) [2], facilitating rapid analogue generation. The compound is commercially available from multiple vendors (e.g., GLPBIO, Chemenu) with documented storage conditions (2–8°C, moisture-free, sealed) [4], enabling reliable procurement and inventory management. The existence of a follow-up publication demonstrating the evolvability of this chemotype to compounds with ~20-fold improved potency and in vivo adjuvanticity in a rabbit model [5] validates the strategic value of this chemical starting point for lead optimization programs.

Quote Request

Request a Quote for 4-Methyl-1-pentyl-1H-benzimidazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.